Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole nucleus, such as the one , have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that 1,3,4-oxadiazoles interact with their targets in a way that leads to their broad range of chemical and biological properties .
Biochemical Pathways
1,3,4-oxadiazoles have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Compounds containing the 1,3,4-oxadiazole nucleus have been reported to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Oxadiazoles have been reported to exhibit a broad range of cellular effects, including influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone on cells and cellular processes need to be investigated.
Molecular Mechanism
Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Common reagents used in these reactions include lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .
Industrial Production Methods
Industrial production methods for oxadiazoles, including this compound, often involve microwave-accelerated solvent-free conditions using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and lead tetraacetate, and reducing agents like sodium borohydride . Reaction conditions typically involve refluxing in appropriate solvents such as ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding alcohols or amines.
Scientific Research Applications
Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Materials Science: Oxadiazoles, including this compound, are used in the development of organic light-emitting diodes (OLEDs) due to their electron-conducting and hole-blocking properties.
Industrial Chemistry: The compound is used in the synthesis of various industrial chemicals and materials, including high-energy materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds are structurally similar to oxadiazoles and exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazoles: These compounds are also heterocyclic molecules with significant medicinal and industrial applications.
Uniqueness
Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone is unique due to its specific structural features and the presence of both sulfone and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-benzylsulfonylphenyl)-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-27(25,15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-23-22-20(26-21)17-11-5-2-6-12-17/h1-14H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPXIAJUPYWBHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.